4/'-Chloro-3/'-methyl-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a chloro group, a methyl group, and a dimethylamino group attached to an azobenzene structure. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloro-3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylaminoazobenzene
- 4’-Chloro-4-dimethylaminoazobenzene
- 3’-Chloro-4-dimethylaminoazobenzene
Uniqueness
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is unique due to the specific positioning of its chloro and methyl groups, which influence its chemical reactivity and applications. Compared to other similar compounds, it exhibits distinct properties in terms of color intensity and stability, making it valuable in specific industrial and research applications.
Properties
CAS No. |
17010-59-2 |
---|---|
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
InChI Key |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Synonyms |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.